molecular formula C26H25N5O4S B11981622 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11981622
M. Wt: 503.6 g/mol
InChI Key: BWYFQPVAFARYQU-JVWAILMASA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a sulfanylacetohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanylacetohydrazide Moiety: This involves the reaction of a suitable thiol with an acyl hydrazide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways, induce apoptosis, or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-33-21-14-12-18(13-15-21)25-29-30-26(31(25)20-9-5-4-6-10-20)36-17-23(32)28-27-16-19-8-7-11-22(34-2)24(19)35-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+

InChI Key

BWYFQPVAFARYQU-JVWAILMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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